molecular formula C10H9N3O5 B14075496 4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate CAS No. 100743-74-6

4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate

Cat. No.: B14075496
CAS No.: 100743-74-6
M. Wt: 251.20 g/mol
InChI Key: CEXYQTHIVKMMSO-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a nitrophenyl group attached to an oxoimidazolidine carboxylate moiety. This compound is often utilized in various chemical reactions and has significant importance in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate typically involves a nucleophilic substitution reaction. One common method includes the reaction of 4-nitrophenylchloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Bases like triethylamine and solvents such as dichloromethane are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-aminophenyl 2-oxoimidazolidine-1-carboxylate, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo various chemical transformations, which can affect biological pathways. For example, the reduction of the nitro group to an amine can lead to the formation of compounds that interact with enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylchloroformate: A related compound used in similar synthetic applications.

    4-Nitrophenyl acetate: Another compound with a nitrophenyl group, used in biochemical assays.

    2-Oxoimidazolidine-1-carboxylate derivatives: Various derivatives with different substituents on the imidazolidine ring.

Uniqueness

4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in multiple fields of research and industry.

Properties

CAS No.

100743-74-6

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

(4-nitrophenyl) 2-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C10H9N3O5/c14-9-11-5-6-12(9)10(15)18-8-3-1-7(2-4-8)13(16)17/h1-4H,5-6H2,(H,11,14)

InChI Key

CEXYQTHIVKMMSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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